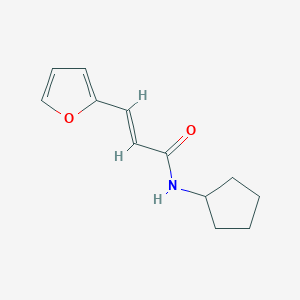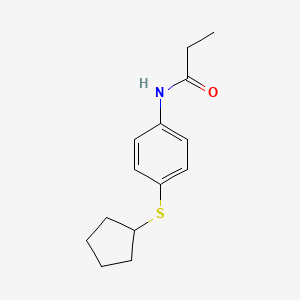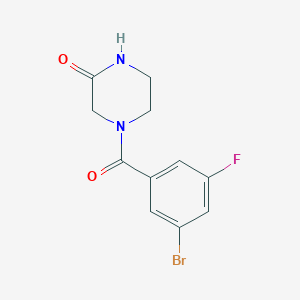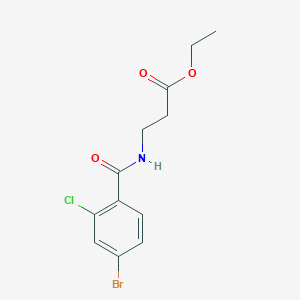
1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of ethyl acetoacetate with guanidine in the presence of a base.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and a nitrile derivative.
Final Assembly: The final compound is obtained by coupling the pyrimidine and triazole intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with the replication process of microorganisms or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine: This compound features a piperidine ring instead of a triazole ring, leading to different chemical and biological properties.
1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine: Another similar compound with a piperidine ring, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C9H8N6 |
|---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
1-(6-ethylpyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C9H8N6/c1-2-7-3-9(12-5-11-7)15-6-13-8(4-10)14-15/h3,5-6H,2H2,1H3 |
InChI-Schlüssel |
NJQHYHPVKHZSFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=N1)N2C=NC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)


![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)


![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)

![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)




![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)
